2-Pentylquinoline
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Overview
Description
2-Pentylquinoline is an organic compound belonging to the quinoline family, characterized by a quinoline ring substituted with a pentyl group at the second position. The molecular formula of this compound is C14H17N, and it has a molecular weight of 199.292 Da . Quinolines are known for their aromatic properties and are widely used in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Pentylquinoline can be synthesized through several methods, including the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . Another method involves the Friedländer synthesis, where 2-aminobenzaldehyde reacts with a ketone under acidic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Skraup synthesis due to its high yield and efficiency. The reaction conditions are carefully controlled to ensure the purity and quality of the final product. Catalysts and solvents used in the process are often recycled to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 2-Pentylquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
2-Pentylquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying biological processes and interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Pentylquinoline involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes, influencing biochemical pathways. For example, certain derivatives of quinoline have been shown to inhibit the enzyme topoisomerase, which is crucial for DNA replication . The exact mechanism may vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Quinoline: The parent compound of 2-Pentylquinoline, known for its use in antimalarial drugs.
Isoquinoline: A structural isomer of quinoline with different chemical properties and applications.
2-Methylquinoline: Another derivative with a methyl group at the second position instead of a pentyl group.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its longer alkyl chain compared to other quinoline derivatives can influence its solubility, reactivity, and biological activity .
Properties
CAS No. |
93005-16-4 |
---|---|
Molecular Formula |
C14H17N |
Molecular Weight |
199.29 g/mol |
IUPAC Name |
2-pentylquinoline |
InChI |
InChI=1S/C14H17N/c1-2-3-4-8-13-11-10-12-7-5-6-9-14(12)15-13/h5-7,9-11H,2-4,8H2,1H3 |
InChI Key |
GMTGCIAJHZEUNB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=NC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
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